molecular formula C10H10ClN3 B13154182 5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine

5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13154182
M. Wt: 207.66 g/mol
InChI Key: MVWMUXRTSFQZGB-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenyl group and a methyl group. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Halogen substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amine derivatives.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of a pyrazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

5-(4-chlorophenyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H10ClN3/c1-14-10(9(12)6-13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3

InChI Key

MVWMUXRTSFQZGB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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